5-(3-Aminophenyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-(3-aminophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7(4-8)9-5-12-6-13-10(9)14/h1-6H,11H2,(H,12,13,14) |
InChI Key |
RAHKOQGZYBHWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CNC2=O |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 3 Aminophenyl Pyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all proton and carbon signals in 5-(3-Aminophenyl)pyrimidin-4-ol (B6259609) can be achieved.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, specific chemical shifts (δ) and coupling patterns are expected. The protons on the pyrimidine (B1678525) ring (H-2 and H-6) would likely appear as distinct singlets in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. The protons of the aminophenyl group would present a more complex pattern in the aromatic region, with their chemical shifts and multiplicities dictated by their positions (ortho, meta, para) relative to the amino group and the pyrimidine ring. The protons of the amino (NH₂) and hydroxyl (OH) groups would typically appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. Deuterium exchange experiments can confirm the assignment of these labile protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-2 | 8.0 - 8.5 | Singlet |
| Pyrimidine H-6 | 7.8 - 8.2 | Singlet |
| Phenyl H-2' | 6.8 - 7.2 | Singlet or Doublet |
| Phenyl H-4' | 6.5 - 6.9 | Triplet |
| Phenyl H-5' | 7.0 - 7.4 | Triplet |
| Phenyl H-6' | 6.6 - 7.0 | Doublet |
| -NH₂ | 3.5 - 5.0 | Broad Singlet |
| -OH | 9.0 - 11.0 | Broad Singlet |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In this compound, distinct signals are expected for the pyrimidine and phenyl ring carbons. The carbon atoms of the pyrimidine ring, particularly those adjacent to nitrogen atoms (C-2, C-4, and C-6), would be significantly deshielded and appear at lower field. The carbon bearing the hydroxyl group (C-4) would also have a characteristic chemical shift. The carbons of the phenyl ring would resonate in the typical aromatic region (approximately 110-150 ppm), with the carbon attached to the amino group (C-3') showing a characteristic upfield shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and can vary based on solvent and experimental conditions.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 150 - 155 |
| Pyrimidine C-4 | 160 - 165 |
| Pyrimidine C-5 | 115 - 125 |
| Pyrimidine C-6 | 145 - 150 |
| Phenyl C-1' | 135 - 140 |
| Phenyl C-2' | 110 - 115 |
| Phenyl C-3' | 145 - 150 |
| Phenyl C-4' | 112 - 118 |
| Phenyl C-5' | 128 - 132 |
| Phenyl C-6' | 115 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively connect the proton and carbon frameworks, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons on the phenyl ring, helping to assign their specific positions. researchgate.netsdss3.orgmdpi.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom that has an attached proton. researchgate.netsdss3.org
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the pyrimidine and phenyl rings and for assigning quaternary (non-protonated) carbons. researchgate.netsdss3.orgmdpi.com For instance, correlations between the pyrimidine protons and the phenyl carbons (and vice versa) would confirm the C5-C1' bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, typically to four or more decimal places. This precision allows for the determination of the elemental composition and thus the molecular formula of this compound (C₁₀H₉N₃O). The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity with high confidence.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 188.0818 | (Experimental Data) |
| [M-H]⁻ | 186.0673 | (Experimental Data) |
Electrospray Ionization (ESI-MS) Fragmentation Patterns
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In tandem mass spectrometry (MS/MS), the molecular ion ([M+H]⁺ or [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.
Potential fragmentation pathways for the [M+H]⁺ ion of this compound could involve:
Loss of small neutral molecules such as CO, HCN, or H₂O.
Cleavage of the bond between the pyrimidine and phenyl rings, leading to fragments corresponding to the aminophenyl cation and the pyrimidinol radical or vice versa.
Fragmentations within the pyrimidine ring itself.
Analysis of these fragmentation pathways helps to confirm the connectivity of the different structural units within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. A crucial aspect to consider is the potential for tautomerism between the pyrimidin-4-ol and the pyrimidin-4-one forms. The presence of specific vibrational modes can help in identifying the predominant tautomer in the solid state.
Detailed analysis of the IR spectrum would involve identifying the stretching and bending vibrations of the various bonds. The O-H and N-H stretching vibrations are typically observed in the region of 3500-3200 cm⁻¹. A broad O-H stretching band would be indicative of the pyrimidin-4-ol tautomer, while the N-H stretches from the aminophenyl group would also appear in this region. The C=O stretching vibration of the pyrimidin-4-one tautomer is a strong indicator and typically appears in the range of 1700-1650 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and phenyl rings would be observed in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations of the aminophenyl group would likely appear in the 1350-1250 cm⁻¹ range.
Based on studies of similar heterocyclic compounds, the following table summarizes the expected characteristic IR absorption bands for this compound. researchgate.netresearchgate.netnih.govnih.govrsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomer Indication |
| O-H | Stretching | 3500-3200 (broad) | Pyrimidin-4-ol |
| N-H (amine) | Stretching | 3400-3200 | Both |
| C-H (aromatic) | Stretching | 3100-3000 | Both |
| C=O | Stretching | 1700-1650 | Pyrimidin-4-one |
| C=C, C=N (ring) | Stretching | 1600-1400 | Both |
| C-N (amine) | Stretching | 1350-1250 | Both |
| C-O | Stretching | 1260-1180 | Pyrimidin-4-ol |
| N-H | Bending | 1650-1550 | Both |
| C-H (aromatic) | Out-of-plane Bending | 900-675 | Both |
The presence or absence of a strong C=O absorption band would be a key diagnostic feature in determining the predominant tautomeric form.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic pyrimidine and phenyl rings, as well as the influence of the amino and hydroxyl/oxo substituents.
The pyrimidine ring itself exhibits characteristic absorptions, and the substitution with an aminophenyl group at the 5-position and a hydroxyl/oxo group at the 4-position will cause a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system. A study on a different pyrimidine derivative reported a maximum absorption at 275 nm. nih.gov The aminophenyl substituent, being an auxochrome, is expected to significantly influence the electronic transitions.
The likely electronic transitions and their expected absorption regions are presented in the table below. The solvent used for analysis can also influence the position and intensity of the absorption bands.
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl and Pyrimidine rings | 200-280 |
| n → π | C=N in pyrimidine, C=O in pyrimidinone | 280-350 |
| Charge Transfer | Donor (aminophenyl) to Acceptor (pyrimidine) | > 300 |
The analysis of the UV-Vis spectrum, potentially in solvents of varying polarity, can provide further insights into the electronic structure and the nature of the chromophoric system in this compound.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, unequivocally confirming its molecular structure.
A key piece of information that would be unambiguously resolved by X-ray crystallography is the tautomeric state of the molecule in the crystal lattice. It would definitively show whether the compound exists as the pyrimidin-4-ol or the pyrimidin-4-one tautomer. Furthermore, the crystal structure would reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal. cardiff.ac.ukrcsb.org
The amino group and the hydroxyl/oxo group are capable of forming strong hydrogen bonds, which are expected to play a significant role in the crystal packing. The phenyl and pyrimidine rings can participate in π-π stacking interactions. Analysis of crystal structures of related pyrimidine derivatives suggests that such interactions are common. nih.govresearchgate.netresearchgate.net
The table below summarizes the key structural parameters that would be obtained from an X-ray crystallographic study.
| Structural Information | Significance |
| Molecular Conformation | Determination of the overall shape of the molecule. |
| Bond Lengths and Angles | Confirmation of the connectivity and hybridization of atoms. |
| Tautomeric Form | Unambiguous identification of the pyrimidin-4-ol or pyrimidin-4-one form. |
| Intermolecular Interactions | Elucidation of hydrogen bonding networks and π-π stacking interactions. |
| Crystal Packing | Understanding of the arrangement of molecules in the unit cell. |
| Unit Cell Parameters | Fundamental crystallographic data for the solid-state structure. |
Reactivity and Chemical Transformations of 5 3 Aminophenyl Pyrimidin 4 Ol
Reactions Involving the Pyrimidin-4-ol Moiety
The pyrimidin-4-ol core of the molecule is a key site for chemical modification, exhibiting characteristic tautomerism and providing a hydroxyl group for derivatization.
Tautomerism and its Influence on Reactivity
The pyrimidin-4-ol ring system is known to exist in equilibrium between its hydroxyl (-OH) and keto (=O) tautomeric forms. researchgate.netchemicalbook.com The predominant form can be influenced by factors such as the solvent, pH, and the presence of other substituents on the pyrimidine (B1678525) ring. researchgate.netnih.gov Specifically, 4-pyrimidinone is prone to tautomerization between the keto and alcohol structures due to the instability of the carbonyl group. chemicalbook.com The keto tautomer, 4-pyridone, is often favored due to intermolecular hydrogen bonding in both solution and solid states. researchgate.net Theoretical studies have indicated that for isolated 4-pyrimidone and its analogs, the 4-keto structure is the most stable, and this stability is not altered by the addition of water. chemicalbook.com
This tautomeric equilibrium has a significant impact on the reactivity of the molecule. The hydroxyl form presents a site for reactions typical of phenols and alcohols, while the keto form can undergo reactions characteristic of ketones. The electron-donating or withdrawing nature of the substituents can also be affected by the tautomeric form, with the hydroxyl group being electron-donating and the keto group being electron-withdrawing. nih.gov
Derivatization of the Hydroxyl Group
The hydroxyl group of the pyrimidin-4-ol moiety can be derivatized through various reactions, allowing for the introduction of different functional groups and the modification of the molecule's properties. nih.govresearchgate.net Common derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form esters. researchgate.net
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonate esters. nih.govresearchgate.net
Esterification: Direct reaction with carboxylic acids, often under acidic conditions, to yield esters. nih.govresearchgate.net
These reactions are typically employed to enhance analytical signals for techniques like HPLC and CE, introduce chromophores or fluorophores, or to modify the molecule's solubility and biological activity. nih.govresearchgate.net
Transformations of the Primary Amino Group
The primary amino group on the phenyl ring is a versatile functional group that can undergo a wide array of chemical transformations. wikipedia.org
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic, enabling it to participate in various substitution reactions.
Acylation: The amino group readily reacts with acyl chlorides or anhydrides to form amides. youtube.com This reaction is often used to protect the amino group or to introduce specific acyl functionalities. libretexts.orgbyjus.com
Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increased nucleophilicity of the alkylated amine products. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. slideshare.net
| Reaction Type | Reagent | Product |
| Acylation | Acyl chloride/anhydride | Amide |
| Alkylation | Alkyl halide | Mixture of primary, secondary, tertiary, and quaternary amines |
| Sulfonylation | Sulfonyl chloride | Sulfonamide |
Diazotization and Subsequent Reactions
Primary aromatic amines can be converted to diazonium salts through a process called diazotization. wikipedia.org This involves reacting the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. wikipedia.orgorganic-chemistry.org The resulting diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups onto the aromatic ring. wikipedia.org
Common subsequent reactions of the diazonium salt include:
Hydrolysis: Warming the diazonium salt solution leads to the formation of a phenol. libretexts.org
Halogenation: Reaction with copper(I) halides (Sandmeyer reaction) or potassium iodide introduces halogen atoms. wikipedia.orgorganic-chemistry.org
Cyanation: Treatment with copper(I) cyanide yields a nitrile. wikipedia.org
Azo coupling: Reaction with activated aromatic compounds like phenols or anilines forms brightly colored azo compounds. wikipedia.orglibretexts.org
| Reagent | Product Functional Group |
| Water (warm) | -OH (Phenol) |
| Copper(I) Halide/KI | -Cl, -Br, -I |
| Copper(I) Cyanide | -CN (Nitrile) |
| Activated Aromatic Compound | Azo compound |
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of 5-(3-aminophenyl)pyrimidin-4-ol (B6259609) is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, although the conditions and outcomes differ significantly.
Electrophilic Aromatic Substitution:
The amino group (-NH2) is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgbyjus.com This is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. wikipedia.orgbyjus.com However, the high reactivity of the amino group can lead to over-substitution and oxidation, especially under strong acidic conditions used for nitration and sulfonation. libretexts.orgbyjus.com To control these reactions and achieve mono-substitution, the amino group is often protected by acetylation to form an acetanilide, which is less activating but still ortho-, para-directing. libretexts.orgbyjus.com Common electrophilic substitution reactions include:
Halogenation: Reaction with bromine water leads to the formation of a poly-substituted product. libretexts.orgbyjus.com
Nitration: Direct nitration can lead to a mixture of ortho, para, and even meta isomers due to the protonation of the aniline (B41778) in the strongly acidic medium. byjus.combyjus.com
Sulfonation: Reaction with sulfuric acid can yield the corresponding sulfonic acid. byjus.comslideshare.netbyjus.com
Nucleophilic Aromatic Substitution:
Cycloaddition and Condensation Reactions Utilizing this compound
The presence of both a pyrimidine ring and an amino group in this compound suggests potential for participation in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.
Cycloaddition Reactions:
Pyrimidines are generally unreactive as dienes in Diels-Alder reactions under normal conditions. However, their reactivity can be enhanced through specific activation strategies. For instance, the introduction of activating groups can facilitate intramolecular Diels-Alder cycloadditions. acs.org While no specific cycloaddition reactions involving this compound have been documented, it is conceivable that the pyrimidine ring could act as a dienophile or, under specific conditions, as a diene. The amino group on the phenyl ring could also be transformed into a functional group that participates in 1,3-dipolar cycloadditions.
A generalized scheme for a potential [4+2] cycloaddition is presented below:
| Reactant A | Reactant B | Product Type | Conditions |
| Activated this compound | Dienophile | Fused Pyrimidine | High Temperature/Pressure or Catalyst |
| This compound | Diene | Substituted Pyrimidine | Specialized Activation |
Condensation Reactions:
Condensation reactions are more common for aminopyrimidines and are a powerful tool for the synthesis of fused pyrimidine systems. nih.gov The amino group of the 3-aminophenyl moiety in this compound is a prime site for such transformations. It can react with a variety of carbonyl compounds, such as aldehydes, ketones, and esters, to form Schiff bases or amides, which can then undergo intramolecular cyclization to yield fused heterocyclic structures.
For example, condensation with β-ketoesters could lead to the formation of pyrimido-diazepine derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds could pave the way for the synthesis of pyrimido-quinoline or -acridine analogs. The pyrimidin-4-ol tautomer, pyrimidin-4(3H)-one, also presents opportunities for condensation at the N3-position.
The following table illustrates potential condensation reactions:
| Reactant A | Reactant B | Product Type |
| This compound | β-ketoester | Pyrimido-diazepine derivative |
| This compound | α,β-Unsaturated ketone | Pyrimido-quinoline derivative |
| This compound | Dicarbonyl compound | Fused heterocyclic system |
Scaffold Derivatization for Creation of Analog Libraries
The this compound scaffold is an attractive starting point for the generation of analog libraries in medicinal chemistry. Its multiple functionalization points allow for systematic structural modifications to explore structure-activity relationships (SAR). The aminopyrazolopyrimidine scaffold, a related structure, has been extensively used in the design of kinase inhibitors, highlighting the potential of such nitrogen-rich heterocyclic scaffolds. nih.gov
The primary sites for derivatization on the this compound scaffold include:
The Amino Group: The aniline amino group can be readily acylated, sulfonated, alkylated, or used in reductive amination to introduce a wide variety of substituents. It can also be a key component in the formation of ureas and thioureas.
The Pyrimidinol Hydroxyl Group: The hydroxyl group can be O-alkylated or O-arylated to explore the impact of substituents at this position. It can also be converted to a leaving group, such as a halogen or a triflate, to enable cross-coupling reactions.
The Pyrimidine Ring: While direct functionalization of the pyrimidine ring can be challenging, positions C2 and C6 are susceptible to nucleophilic substitution if appropriately activated.
The Phenyl Ring: The phenyl ring can be further substituted through electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.
A representative table of potential derivatization reactions is shown below:
| Reaction Type | Reagent | Functional Group Targeted | Resulting Moiety |
| Acylation | Acid chloride/anhydride | Amino group | Amide |
| Sulfonylation | Sulfonyl chloride | Amino group | Sulfonamide |
| O-Alkylation | Alkyl halide | Hydroxyl group | Ether |
| Suzuki Coupling | Arylboronic acid | Halogenated pyrimidine | Biaryl system |
The systematic application of these derivatization strategies can lead to the rapid generation of a diverse library of analogs for biological screening.
Computational and Theoretical Investigations of 5 3 Aminophenyl Pyrimidin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 5-(3-Aminophenyl)pyrimidin-4-ol (B6259609). These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of chemical behavior.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule such as this compound, DFT calculations would typically be employed to optimize the molecular geometry, determine the ground-state electronic energy, and calculate various properties like vibrational frequencies and atomic charges. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data, should any be available. These calculations provide a foundational understanding of the molecule's stability and electronic configuration.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions.
A hypothetical data table for FMO analysis is presented below. The values are for illustrative purposes only and are not based on actual calculations for the specific compound.
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Electrostatic Potential Surfaces (EPS) and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (shown in blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, as well as the amino group, indicating these as potential sites for interaction with electrophiles.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. By simulating the molecule's motion over time, MD can provide insights into its flexibility, stability, and interactions with its environment, such as solvent molecules. This information is crucial for understanding how the molecule might behave in a biological system or in solution.
Theoretical Studies of Reaction Mechanisms
Theoretical studies, often employing DFT, can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, theoretical studies could investigate the mechanism of protonation, oxidation, or other reactions involving the various functional groups of the molecule.
Structure-Reactivity Correlations in Pyrimidine Derivatives
The chemical reactivity of pyrimidine derivatives is significantly influenced by the nature and position of their substituents. nih.gov The presence of the aminophenyl group at the 5-position and the hydroxyl group at the 4-position of the pyrimidine ring in this compound will govern its electronic properties and, consequently, its reactivity. For example, the amino group is an electron-donating group, which would increase the electron density of the phenyl and pyrimidine rings, potentially making them more susceptible to electrophilic substitution. The hydroxyl group can exhibit tautomerism, existing in both the enol (pyrimidin-4-ol) and keto (pyrimidin-4-one) forms, which would have different reactivity profiles. General reviews on pyrimidine derivatives indicate that substitutions on the ring are crucial for their biological activities, though specific correlations for this compound are not available. nih.govresearchgate.net
Role of 5 3 Aminophenyl Pyrimidin 4 Ol As a Versatile Synthetic Building Block in Complex Molecule Construction
Precursor in the Synthesis of Fused Heterocyclic Ring Systems
The structure of 5-(3-Aminophenyl)pyrimidin-4-ol (B6259609) makes it an ideal starting material for building fused heterocyclic rings. The pyrimidine (B1678525) ring can be fused with other ring systems like pyrrole (B145914) and thiophene (B33073), leading to the formation of pyrrolopyrimidines and thienopyrimidines. These resulting structures are significant in medicinal chemistry due to their diverse biological activities. nih.gov
Pyrrolopyrimidines and Thienopyrimidines
Pyrrolopyrimidines: These compounds are formed by fusing a pyrrole ring with a pyrimidine ring. The synthesis can be initiated from precursors like 7H-Pyrrolo[2,3-d]pyrimidine-4-ol. chemicalbook.com The general synthetic approach often involves the cyclization of substituted pyrimidines. For instance, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through a Suzuki-Miyaura coupling reaction of 5-iodo-7H-pyrrolo[2,3-d]pyrimidines with appropriate boronic acids. nih.gov The resulting pyrrolopyrimidine scaffold is a key component in the development of inhibitors for various kinases, including those involved in diseases like cancer. nih.gov
Thienopyrimidines: The fusion of a thiophene ring with a pyrimidine ring results in thienopyrimidines. These compounds are known for their wide range of pharmacological activities. ekb.eg The synthesis of thienopyrimidines can be approached in two primary ways: by constructing a pyrimidine ring onto a thiophene core or by forming a thiophene ring on a pyrimidine precursor. researchgate.net A common method involves the reaction of aminothiophene derivatives with reagents that introduce the necessary carbon and nitrogen atoms to form the pyrimidine ring. ekb.egnih.gov For example, 2-amino-thiophene-3-carbonitriles can be cyclized to form thieno[2,3-d]pyrimidines. researchgate.net These compounds have shown potential as anticancer, antimicrobial, and antiviral agents. ekb.egnih.gov
Table 1: Synthesis of Fused Heterocyclic Ring Systems
| Fused System | Precursor Example | Synthetic Method | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 7H-Pyrrolo[2,3-d]pyrimidine-4-ol | Cyclization of substituted pyrimidines | chemicalbook.com |
| Pyrrolo[2,3-d]pyrimidine | 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine | Suzuki-Miyaura coupling | nih.gov |
| Thieno[2,3-d]pyrimidine | 2-Amino-thiophene-3-carbonitrile | Cyclization | researchgate.net |
| Thieno[2,3-d]pyrimidine | Aminothiophene derivatives | Condensation with formamide (B127407) | nih.gov |
Other Condensed Pyrimidine Scaffolds
Beyond pyrrolopyrimidines and thienopyrimidines, the pyrimidine core can be fused with various other heterocyclic systems to create a diverse range of condensed scaffolds. These include pyrazolo[3,4-d]pyrimidines, which are isosteres of purines and exhibit significant pharmacological activities. nih.gov The synthesis of these complex structures often involves multi-step reactions, starting from appropriately substituted pyrimidine or pyrazole (B372694) precursors. nih.govclockss.org The versatility of the pyrimidine ring allows for its incorporation into a multitude of fused systems, expanding the chemical space for drug discovery and material science. nih.gov
Application in the Modular Synthesis of Advanced Organic Molecules
The concept of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, is well-suited for utilizing compounds like this compound. Its distinct reactive ends—the amino group on the phenyl ring and the hydroxyl group on the pyrimidine ring—allow for sequential and controlled reactions. This modular approach enables the systematic construction of advanced organic molecules with desired properties. For example, the amino group can be functionalized through acylation or alkylation, while the pyrimidinol moiety can participate in various coupling reactions to build larger, more complex structures. This step-wise assembly is a cornerstone of modern organic synthesis, facilitating the creation of novel compounds with potential applications in medicine and materials. ekb.egresearchgate.net
Development of Chemical Probes for Academic Research
Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. The scaffold of this compound can be elaborated to generate such probes. For instance, by attaching reporter groups (like fluorescent tags or biotin) to the aminophenyl moiety, researchers can create molecules that can be used to track the localization and interactions of a target protein within a cell. The pyrimidine portion of the molecule can be designed to bind to a specific protein of interest, making the resulting chemical probe a highly specific tool for biological investigation. The development of such probes is crucial for understanding complex biological processes at the molecular level.
Integration into Combinatorial Synthesis Strategies for Chemical Libraries
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds, which can then be screened for biological activity. The structure of this compound is amenable to combinatorial synthesis. By reacting the amino group with a diverse set of carboxylic acids or other electrophiles, and simultaneously or sequentially modifying the pyrimidinol group, a vast array of derivatives can be produced. This parallel synthesis approach allows for the efficient exploration of the chemical space around the core scaffold, increasing the chances of discovering new lead compounds for drug development. Microwave-assisted synthesis has further accelerated the creation of such chemical libraries, offering a rapid and efficient method for generating molecular diversity. nih.govnih.gov
Future Research Directions and Unexplored Avenues for 5 3 Aminophenyl Pyrimidin 4 Ol
Development of More Efficient and Sustainable Synthetic Pathways
The synthesis of substituted pyrimidines often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of green and sustainable synthetic routes to 5-(3-Aminophenyl)pyrimidin-4-ol (B6259609).
Modern synthetic strategies are increasingly focused on environmental compatibility and efficiency. rasayanjournal.co.in Traditional methods for pyrimidine (B1678525) synthesis can involve hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in Consequently, the development of greener alternatives is a critical area of research. rasayanjournal.co.in
Key areas for investigation include:
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where the aniline (B41778), pyrimidine, and other necessary precursors react in a single step would significantly improve efficiency. rasayanjournal.co.injmaterenvironsci.com MCRs are advantageous as they can reduce waste, shorten reaction times, and simplify workup procedures. rasayanjournal.co.in
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. rasayanjournal.co.in Exploring microwave-assisted protocols for the key condensation and cyclization steps could lead to a more efficient synthesis of the target molecule.
Ultrasound-Promoted Synthesis: Sonication is another green technique that can enhance reaction rates and yields in heterocyclic synthesis. researchgate.net Its application to the formation of the pyrimidinol ring or the introduction of the aminophenyl group should be investigated.
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. rasayanjournal.co.in Research into solid-state reactions, potentially using ball milling, or conducting the synthesis in water could offer more environmentally benign pathways. rasayanjournal.co.injmaterenvironsci.comnih.gov Water is an especially attractive solvent for its low cost and safety profile. jmaterenvironsci.com
Catalysis: The use of reusable and non-toxic catalysts, such as certain ionic liquids or solid-supported catalysts, could replace more hazardous reagents traditionally used in pyrimidine synthesis. rasayanjournal.co.inresearchgate.net
The following table outlines potential green synthetic methods and their advantages for the synthesis of this compound.
| Green Synthetic Method | Potential Advantages |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved energy efficiency. rasayanjournal.co.in |
| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder reaction conditions. researchgate.net |
| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, improved safety. rasayanjournal.co.injmaterenvironsci.com |
| Green Catalysis | Use of safer and reusable materials, reduced toxicity. rasayanjournal.co.inresearchgate.net |
Exploration of Novel Reactivity Patterns and Transformations
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a heterocyclic pyrimidinol system, suggests a rich and varied reactivity profile that remains largely unexplored.
The aniline portion of the molecule is expected to undergo reactions typical of aromatic amines. slideshare.netgeeksforgeeks.org These include:
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups such as hydroxyl, cyano, or halides via Sandmeyer-type reactions. wikipedia.org
Acylation and Alkylation: The amino group can be readily acylated or alkylated to introduce new substituents, thereby modulating the electronic and steric properties of the molecule. geeksforgeeks.orgwikipedia.org
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. wikipedia.orgallen.in This could be exploited to further functionalize the aromatic ring.
The pyrimidinol moiety also offers several avenues for novel transformations. The reactivity of the pyrimidine ring can be tuned by the substituents present. arkat-usa.org The hydroxyl group of the pyrimidin-4-ol can potentially be converted into other functional groups, such as a halogen, which can then participate in cross-coupling reactions. rsc.org Furthermore, the pyrimidine ring itself can participate in various cycloaddition and ring-opening reactions under specific conditions. mdpi.com
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, reactivity, and properties of molecules. samipubco.combohrium.com Applying advanced computational modeling to this compound could provide valuable insights and guide future experimental work.
DFT calculations can be employed to:
Elucidate Molecular Geometry and Electronic Structure: Understanding the preferred conformation and the distribution of electron density is fundamental to predicting reactivity. jchemrev.com
Predict Reaction Mechanisms: Computational modeling can map out the energy profiles of potential reactions, identifying the most likely pathways and transition states. jchemrev.com This can be particularly useful in designing more efficient synthetic routes.
Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of the molecule and its reaction products. jchemrev.com
Evaluate Interaction with Other Molecules: Modeling the interaction of this compound with other molecules, such as metal ions or biological targets, can help in designing new materials or potential therapeutic agents. bohrium.comrsc.org
The following table summarizes the potential applications of computational modeling for this compound.
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. samipubco.comjchemrev.com |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra (UV-Vis). jchemrev.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions. rsc.org |
Potential Applications in Materials Science and Functional Molecule Design (e.g., as a ligand or monomer precursor)
The structural features of this compound make it an attractive building block for the design of new functional materials and molecules.
Ligand for Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are potential coordination sites for metal ions. nih.govtandfonline.com This suggests that the molecule could be used as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or optical properties. The ability of aminopyrimidines to act as ligands has been previously demonstrated. nih.gov
Monomer for Polymer Synthesis: The presence of two reactive functional groups (amino and hydroxyl) opens up the possibility of using this compound as a monomer for the synthesis of novel polymers. For example, it could potentially be used in condensation polymerization reactions to create polyamides, polyesters, or polyethers with the pyrimidine unit incorporated into the polymer backbone. The use of pyrimidine-containing compounds in polymer synthesis has been reported. acs.orgacs.org These polymers may exhibit unique thermal, mechanical, or electronic properties.
Precursor for Functional Dyes: The extended π-system of the molecule suggests that it could be a precursor for the synthesis of organic dyes. Modification of the amino and hydroxyl groups could be used to tune the color and photophysical properties of the resulting chromophores.
The exploration of these future research directions will undoubtedly expand our understanding of the chemistry of this compound and could lead to the discovery of new materials and molecules with valuable applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
